N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a methoxyphenoxy acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-(dimethylamino)phenethylamine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxyphenoxy moiety may contribute to the compound’s binding affinity and specificity. The overall effect of the compound is determined by its ability to influence cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide: shares structural similarities with other amides and phenethylamines, such as:
Uniqueness
This compound: is unique due to the presence of both the dimethylamino and methoxyphenoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-10-8-15(9-11-16)12-13-20-19(22)14-24-18-7-5-4-6-17(18)23-3/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOGITFQOCHQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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